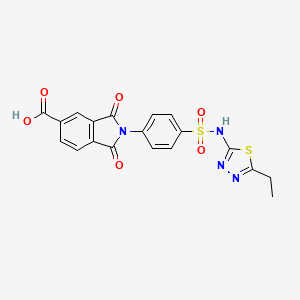

Ácido 2-(4-(N-(5-etil-1,3,4-tiadiazol-2-il)sulfamoil)fenil)-1,3-dioxoisoindolina-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C19H14N4O6S2 and its molecular weight is 458.46. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de tiadiazol han atraído la atención como posibles agentes anticancerígenos. La naturaleza mesoiónica del anillo de tiadiazol permite que estos compuestos atraviesen las membranas celulares e interactúen eficazmente con los objetivos biológicos .

- Los investigadores han identificado varios derivados de tiadiazol que demuestran eficacia en modelos de cáncer in vitro e in vivo. Estos compuestos exhiben diversos mecanismos de acción, que incluyen el arresto mitótico, la inducción de apoptosis y la inhibición del crecimiento .

- Los ensayos clínicos han explorado el uso de fármacos que contienen tiadiazol en pacientes con cáncer, haciendo hincapié en su potencial como nuevas estrategias terapéuticas .

- Los compuestos que contienen tiadiazol exhiben actividades antiviral, antibacteriana y antifúngica. Su relación bioisostérica con la pirimidina y el oxadiazol contribuye a su versatilidad farmacológica .

- La presencia de un átomo de azufre en los tiadiazoles aumenta su liposolubilidad, lo que les permite penetrar las membranas celulares e interactuar con los objetivos microbianos .

- El 2-amino-5-etiltio-1,3,4-tiadiazol se ha investigado por su capacidad para inhibir la corrosión del cobre en soluciones ácidas. Este compuesto promete ser un inhibidor de la corrosión .

- Ciertos derivados de tiadiazol actúan como potentes inhibidores enzimáticos. Por ejemplo, compuestos como la 2-((5-etil-1,3,4-tiadiazol-2-il)imino)-5-(4-metilbencilideno)tiazolidin-4-ona exhiben una inhibición significativa de la actividad enzimática de la acetilcolinesterasa (AChE) .

- Más allá de las aplicaciones contra el cáncer y antimicrobianas, los derivados de tiadiazol muestran un amplio espectro de propiedades farmacológicas, que incluyen efectos antiparasitarios y antiinflamatorios .

- Algunos fármacos basados en tiadiazol, como los diuréticos (por ejemplo, acetazolamida, metazolamida) y los antibióticos (por ejemplo, cefazedona, cefazolina sódica), ya están en uso clínico .

- Los ensayos clínicos en curso investigan la eficacia de los derivados de tiadiazol ya sea como agentes independientes o en combinación con medicamentos anticancerígenos existentes .

Actividad Anticancerígena

Propiedades Antimicrobianas

Inhibición de la Corrosión

Inhibición Enzimática

Diversidad Farmacológica

Desarrollo Clínico

En resumen, el compuesto tiene aplicaciones multifacéticas, que van desde el potencial anticancerígeno hasta la inhibición de la corrosión y la inhibición enzimática. Su versatilidad lo convierte en un tema intrigante para futuras investigaciones y desarrollos en varios campos científicos . Si necesita información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊

Propiedades

IUPAC Name |

2-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6S2/c1-2-15-20-21-19(30-15)22-31(28,29)12-6-4-11(5-7-12)23-16(24)13-8-3-10(18(26)27)9-14(13)17(23)25/h3-9H,2H2,1H3,(H,21,22)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJUMOJCFBROQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)

![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)

![1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2496374.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)